molecular formula C8H14N4 B12982691 (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B12982691
M. Wt: 166.22 g/mol
InChI Key: FKMFYPCPLYFCGQ-UHFFFAOYSA-N
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Description

(5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine is a high-purity chemical building block for research and development. This compound features a 1,2,4-triazole core scaffold, which is recognized in medicinal chemistry as a valuable bioisostere for amide and other functional groups, making it highly useful for constructing novel molecules in drug discovery programs . The 1,2,4-triazole ring system can form key hydrogen bonding interactions with biological targets, such as kinases, which is a critical mechanism for inhibitors of enzymes like Casein Kinase 2 (CSNK2) . Research into CSNK2 inhibitors is ongoing for potential host-directed antiviral therapies against β-coronaviruses . The cyclobutyl and methyl substituents on the triazole ring influence the compound's physicochemical properties and steric profile, allowing researchers to fine-tune properties like metabolic stability and solubility in their target molecules . This reagent is provided with comprehensive analytical data to ensure identity and purity. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled environment. Refer to the Safety Data Sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-12-7(5-9)10-11-8(12)6-3-2-4-6/h6H,2-5,9H2,1H3

InChI Key

FKMFYPCPLYFCGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C2CCC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazole ketones or carboxylic acids.

    Reduction: Formation of triazole alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine exhibits promising antifungal properties. Triazole derivatives are recognized for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. Studies have shown that compounds with similar structures have effective antifungal activities against various pathogens such as Candida and Aspergillus species .

Anticancer Properties
Recent research indicates that triazole derivatives can also serve as potential anticancer agents. The compound has been tested for its ability to inhibit tumor growth in vitro and in vivo. For example, derivatives of triazoles have been shown to induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival .

Case Study: Synthesis and Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activity. The results indicated that specific modifications to the triazole ring enhanced bioactivity against cancer cell lines while maintaining low toxicity to normal cells .

Agricultural Applications

Fungicides
The compound has been explored as a potential fungicide due to its structural similarity to well-known agricultural triazoles. It has shown effectiveness in controlling fungal diseases in crops, particularly those caused by Fusarium and Rhizoctonia species. Field trials demonstrated significant reductions in disease incidence when applied as a foliar spray .

Plant Growth Regulators
Research indicates that triazole compounds can also act as plant growth regulators. They influence plant morphology and enhance resistance to environmental stressors. The compound's application has resulted in improved yield and quality in certain crops by modulating hormonal pathways related to growth and development .

Materials Science

Polymer Chemistry
In materials science, this compound is being investigated for its potential use in polymer formulations. Its ability to form stable complexes with metal ions makes it suitable for creating advanced materials with enhanced properties such as thermal stability and mechanical strength .

Case Study: Composite Materials
A study focused on incorporating the compound into polymer matrices to develop composite materials with superior mechanical properties. The resulting composites exhibited increased tensile strength and thermal stability compared to traditional materials, making them suitable for applications in aerospace and automotive industries .

Summary of Findings

Application Area Key Findings
Medicinal ChemistryEffective antifungal and anticancer properties; induces apoptosis in cancer cells
Agricultural ApplicationsPotential fungicide; enhances crop yield and quality; acts as a plant growth regulator
Materials ScienceImproves mechanical properties of polymers; suitable for advanced composite materials

Mechanism of Action

The mechanism by which (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The cyclobutyl and methyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations

Substituent Effects: Cyclobutyl vs. Polar Groups: The methanesulfonyl group in increases polarity, likely improving aqueous solubility compared to the hydrophobic cyclobutyl or furan substituents in .

Synthetic Efficiency: Reductive amination (e.g., ) offers moderate yields (~53%), while carboxamide coupling () yields lower (~33%), possibly due to steric hindrance from bulky substituents.

The benzo[d]thiazol-thiophene derivative in demonstrated CFTR modulation, highlighting the role of triazole-methanamine in ion channel targeting.

Physicochemical Properties

  • Lipophilicity : Cyclobutyl and isopropyl groups increase logP values, favoring membrane permeability, while sulfonyl or morpholine groups (e.g., ) enhance hydrophilicity.
  • Acid-Base Behavior : The methanamine group (pKa ~10-11) is protonated at physiological pH, facilitating ionic interactions in biological systems.

Biological Activity

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Chemical Formula : C₈H₁₃N₃
  • Molecular Weight : 155.21 g/mol
  • CAS Number : 1461713-31-4

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar triazole-based compounds can inhibit the fatty acid synthase (FASN) thioesterase domain, which is crucial in cancer cell proliferation and survival. In particular, these compounds have demonstrated selective cytotoxicity against various breast cancer cell lines while sparing normal cells .

The mechanism of action for this compound appears to involve the inhibition of FASN, leading to reduced lipid synthesis essential for cancer cell growth. This inhibition triggers apoptosis in malignant cells and decreases their metastatic potential .

Case Studies

  • Inhibition of FASN : A study identified a series of triazole derivatives that inhibited FASN activity effectively. Among these, this compound showed promising results in reducing cell viability in breast cancer models while maintaining low toxicity in non-cancerous cells .
  • Neuroprotective Effects : Another investigation into triazole derivatives highlighted their neuroprotective properties. The compound was found to enhance cell survival in neuronal models subjected to stress conditions, indicating potential applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundFASN Inhibition10
1-(4-cyclobutyl)-2-methyl-5-(5-methyl)-triazoleBreast Cancer Cytotoxicity5
Triazole Derivative XNeuroprotection15

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